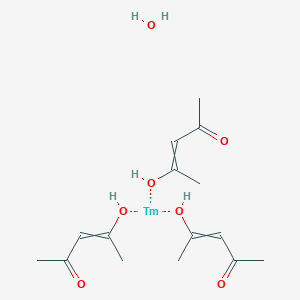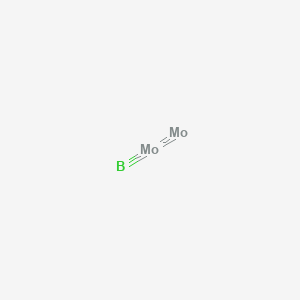
Bismuth tungsten oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuth tungsten oxide, also known as bismuth tungstate, is a binary oxide compound composed of bismuth, tungsten, and oxygen. It is represented by the chemical formula Bi₂WO₆. This compound is known for its unique electronic structure and photocatalytic properties, making it a subject of extensive research in various fields, including environmental science and materials chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bismuth tungsten oxide can be synthesized through various methods, including hydrothermal synthesis, solid-state reactions, and sol-gel processes. One common method involves the hydrothermal synthesis, where bismuth nitrate and sodium tungstate are dissolved in distilled water and subjected to high temperatures and pressures in an autoclave. The reaction conditions, such as pH and hydrothermal reaction time, significantly influence the morphology and phase of the resulting this compound .
Industrial Production Methods: In industrial settings, this compound is often produced using a solid-state reaction method. This involves mixing bismuth oxide and tungsten oxide powders, followed by calcination at high temperatures. The process ensures the formation of a homogeneous compound with desired crystalline properties .
Chemical Reactions Analysis
Types of Reactions: Bismuth tungsten oxide undergoes various chemical reactions, including oxidation, reduction, and photocatalytic reactions. Its photocatalytic activity is particularly notable, as it can facilitate the degradation of organic pollutants under visible light irradiation .
Common Reagents and Conditions: In photocatalytic reactions, this compound is often used in the presence of light sources, such as visible light or ultraviolet light. The compound can also participate in redox reactions, where it acts as a catalyst to facilitate the transfer of electrons between reactants .
Major Products Formed: The major products formed from the photocatalytic reactions involving this compound include degraded organic pollutants, such as dyes and antibiotics. These reactions result in the breakdown of complex organic molecules into simpler, less harmful compounds .
Scientific Research Applications
Bismuth tungsten oxide has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a photocatalyst for the degradation of organic pollutants and the reduction of carbon dioxide. In biology and medicine, this compound nanoparticles are explored for their potential in drug delivery, biosensing, and cancer therapy. In industry, the compound is utilized in the production of electronic components, such as capacitors, optical sensors, and thermistors .
Mechanism of Action
The mechanism of action of bismuth tungsten oxide primarily involves its photocatalytic properties. When exposed to light, the compound generates electron-hole pairs, which facilitate redox reactions. The electrons and holes migrate to the surface of the material, where they interact with adsorbed molecules, leading to the degradation of pollutants or the reduction of carbon dioxide. The unique electronic structure of this compound, with its hybridized valence and conduction bands, enhances its photocatalytic efficiency .
Comparison with Similar Compounds
Bismuth tungsten oxide is often compared with other photocatalytic compounds, such as titanium dioxide, tungsten trioxide, and cadmium sulfide. While titanium dioxide is widely used for its high photocatalytic activity, this compound offers the advantage of visible light responsiveness, making it more effective under natural sunlight. Tungsten trioxide and cadmium sulfide also exhibit photocatalytic properties, but this compound’s unique electronic structure and lower toxicity make it a more attractive option for environmental and biomedical applications .
List of Similar Compounds:- Titanium dioxide (TiO₂)
- Tungsten trioxide (WO₃)
- Cadmium sulfide (CdS)
- Graphitic carbon nitride (g-C₃N₄)
- Tin dioxide (SnO₂)
This compound stands out among these compounds due to its unique combination of properties, including visible light responsiveness, high photocatalytic efficiency, and low toxicity .
Properties
IUPAC Name |
dibismuth;dioxido(dioxo)tungsten |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Bi.12O.3W/q2*+3;;;;;;;6*-1;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNBMQNJXHTBPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[Bi+3].[Bi+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Bi2O12W3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1161.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13595-86-3 |
Source


|
| Record name | bismuth tungstate ( Bi2WO6) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium [3-[4-[(4-methoxyphenyl)amino]phenyl]-1-methyltriazen-2-yl]acetate](/img/new.no-structure.jpg)










